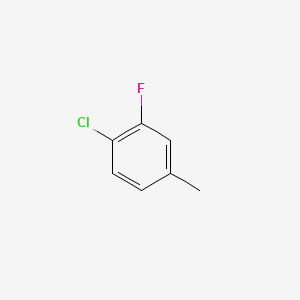

4-Chloro-3-fluorotoluene

描述

Significance of Halogenation in Aromatic Systems for Advanced Chemical Synthesis

The introduction of halogen atoms, such as fluorine, chlorine, bromine, and iodine, into aromatic systems like toluene (B28343) dramatically influences the molecule's electronic properties and reactivity. This process, known as halogenation, is a cornerstone of advanced chemical synthesis for several reasons. Halogens exert a strong electron-withdrawing inductive effect, which can significantly alter the electron density of the aromatic ring. smolecule.com This modification can direct subsequent substitution reactions to specific positions on the ring, a critical aspect for the regioselective synthesis of complex molecules.

Furthermore, the carbon-halogen bond provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures found in pharmaceuticals, agrochemicals, and materials science. The specific halogen used also imparts distinct properties. For instance, fluorine substitution can enhance metabolic stability and binding affinity in drug candidates, while chlorine and bromine are excellent leaving groups in nucleophilic substitution reactions.

Contextualizing 4-Chloro-3-fluorotoluene within Monohalogenated and Dihalogenated Toluene Frameworks

Within the broad family of halogenated toluenes, compounds can be categorized based on the number and type of halogen substituents. Monohalogenated toluenes, such as 4-fluorotoluene (B1294773) and 4-chlorotoluene, are fundamental starting materials in many synthetic pathways. tcichemicals.comchemsrc.com Dihalogenated toluenes, like this compound, offer a higher degree of functionalization and more nuanced reactivity.

This compound is a dihalogenated toluene derivative with the chemical formula C₇H₆ClF. smolecule.com It is a colorless to pale yellow liquid with a distinct aromatic odor. smolecule.com The presence of both a chlorine and a fluorine atom on the toluene ring at positions 4 and 3, respectively, creates a unique electronic and steric environment. This specific substitution pattern makes this compound a valuable intermediate in the synthesis of specialized chemicals. For example, the different reactivities of the chlorine and fluorine atoms allow for selective chemical transformations, providing a strategic advantage in multi-step synthetic sequences. It is used in the creation of pharmaceuticals, agricultural chemicals, and specialty polymers. smolecule.com

Interactive Data Table: Properties of Selected Halogenated Toluenes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 4-Fluorotoluene | C₇H₇F | 110.13 | 116 tcichemicals.com | -56 tcichemicals.com |

| 4-Chlorotoluene | C₇H₇Cl | 126.58 | 162 | -7.5 |

| 2-Chloro-4-fluorotoluene (B151448) | C₇H₆ClF | 144.57 | 154-156 sigmaaldrich.com | - |

| 3-Chloro-4-fluorotoluene | C₇H₆ClF | 144.57 | 167-169 chemicalbook.com | - |

| This compound | C₇H₆ClF | 144.57 smolecule.comchemicalbook.com | 157-158 chemicalbook.com | - |

| 4-Bromo-3-fluorotoluene | C₇H₆BrF | 189.03 | - | - |

| 3-Bromo-4-chloro-5-fluorotoluene | C₇H₅BrClF | 223.47 | 232.4 chemsrc.com | - |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXNHUSVBYUTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371464 | |

| Record name | 4-Chloro-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5527-94-6 | |

| Record name | 1-Chloro-2-fluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5527-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 3 Fluorotoluene

Classical Reaction Pathways for Aromatic Halogenation and Alkylation

Traditional synthetic routes provide foundational methods for the preparation of 4-Chloro-3-fluorotoluene. These pathways often involve the transformation of functional groups on the aromatic ring, such as amino and nitro groups, to install the desired halogens.

One established route to this compound begins with a substituted aniline (B41778), leveraging the versatility of diazonium salt chemistry. researchgate.net The Sandmeyer reaction, a cornerstone of aromatic synthesis discovered by Traugott Sandmeyer in 1884, facilitates the conversion of an aryl diazonium salt to an aryl halide using copper(I) salts as catalysts. wikipedia.orgnih.govnumberanalytics.com

A specific synthesis starts from 2-nitro-p-toluidine (also known as Fast Red Base GL). researchgate.net This precursor undergoes a diazo reaction followed by a Sandmeyer chlorination to replace the amino group with chlorine, yielding 2-nitro-4-chlorotoluene. The reaction conditions are critical for achieving high yield and purity. researchgate.net

Table 1: Optimal Conditions for Diazo-Chlorination in this compound Synthesis

| Parameter | Optimal Condition |

|---|---|

| Reactant Mole Ratio (Precursor:CuCl) | 1 : 0.55 |

| Reaction Temperature | 70 °C |

| Reaction Time | 2.5 hours |

Data derived from a study on the synthesis of this compound. researchgate.net

This pathway highlights the power of diazonium intermediates in aromatic chemistry, allowing for substitutions that are not easily achievable through direct electrophilic aromatic substitution. organic-chemistry.org

Following the Sandmeyer reaction, the synthetic sequence continues with the chemical modification of the remaining functional group. The nitro group of the intermediate (2-nitro-4-chlorotoluene) is reduced to an amino group, forming 4-chloro-2-fluoroaniline. This reduction is a standard transformation in aromatic chemistry. researchgate.net

The final, crucial step is the introduction of the fluorine atom via the Balz-Schiemann reaction. researchgate.netwikipedia.org This reaction, first reported in 1927, involves the conversion of a primary aromatic amine into an aryl fluoride (B91410). numberanalytics.com The process entails diazotization of the amine in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.orgbyjus.com This salt is typically isolated and then thermally decomposed to yield the final aryl fluoride, with nitrogen gas and boron trifluoride as byproducts. wikipedia.orgnumberanalytics.com

An alternative classical approach starts with a simpler, halogenated toluene (B28343) and builds the required functionality. A documented method begins with 3-fluorotoluene (B1676563) as the initial raw material. google.com This pathway involves a sequence of halogenation, nitration, reduction, and finally, diazotization to yield the target compound. google.com

The key step in this sequence is the nitration of a halogenated toluene. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents (the methyl group and the halogen). For 3-fluorotoluene, nitration under mild conditions using solid acid catalysts and 70% nitric acid can yield a mixture of isomers. researchgate.net At 60 °C, nitration of 3-fluorotoluene shows over 79% conversion, with selectivity for 3-fluoro-6-nitrotoluene (67%) and 3-fluoro-4-nitrotoluene (B108573) (30%). researchgate.net To obtain this compound, one would ideally start with 3-fluorotoluene, chlorinate it at the 4-position, and then proceed with nitration and reduction. The directing effects of the fluoro and chloro groups would be critical in the nitration step.

This pathway benefits from readily available starting materials and simple reaction operations, making it suitable for potential scale-up. google.com

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve transformations with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, in particular, represent a powerful tool for the formation of carbon-halogen and carbon-nitrogen bonds.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. wiley.com These reactions typically couple an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. While not a direct synthesis of this compound itself, these methods are highly relevant for the synthesis of key precursors, such as substituted anilines that can then be converted to the target compound via diazonium chemistry. wiley.com

Furthermore, significant progress has been made in palladium-catalyzed fluorination of aryl (pseudo)halides. acs.org This provides a modern alternative to the classical Schiemann reaction. The development of specialized biaryl monophosphine ligands has been crucial in enabling the challenging Ar-F reductive elimination from the palladium(II) center. organic-chemistry.orgacs.org A hypothetical catalytic route could involve the palladium-catalyzed fluorination of a precursor like 1-bromo-4-chloro-2-methylbenzene to introduce the fluorine atom with high selectivity. The choice of ligand, fluoride source, and reaction conditions is paramount to the success of such a transformation. acs.orgacs.org

Table 2: Key Components in Palladium-Catalyzed Aromatic Fluorination

| Component | Function / Example |

|---|---|

| Palladium Precatalyst | Provides the active Pd(0) species (e.g., Pd₂(dba)₃, tBuBrettPhos Pd G3). wiley.comacs.org |

| Ligand | Stabilizes the Pd center and facilitates key reaction steps (e.g., Biaryl monophosphines like t-BuXPhos). acs.org |

| Fluoride Source | Provides the fluoride nucleophile (e.g., CsF, AgF). numberanalytics.com |

| Substrate | Aryl halide or triflate (e.g., Aryl bromide, Aryl triflate). organic-chemistry.org |

Achieving high regioselectivity is a central challenge in the synthesis of polysubstituted aromatics like this compound. numberanalytics.com The final substitution pattern is determined at the electrophilic substitution steps (e.g., nitration, halogenation) or during cross-coupling reactions. The directing effects of the substituents on the toluene ring (methyl: ortho-, para-directing; halogens: ortho-, para-directing but deactivating) must be carefully managed.

In pathways involving nitration, such as the one starting from 3-fluorotoluene, controlling the position of the incoming nitro group is essential. The use of specific solid acid catalysts can enhance regioselectivity compared to traditional mixed-acid nitration. researchgate.net For example, studies on the nitration of 2-fluorotoluene (B1218778) showed high selectivity (around 90%) for the para-nitro product (2-fluoro-5-nitrotoluene). researchgate.net

In catalytic methods, regioselectivity can be controlled by the choice of substrate, catalyst, and directing groups. numberanalytics.comacs.org For instance, in palladium-catalyzed fluorination, the inherent reactivity of different positions on the aromatic ring can be exploited, and in some cases, directing groups can be used to guide the catalyst to a specific C-H bond for functionalization. whiterose.ac.uk Optimizing yield involves fine-tuning reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the formation of the desired product while minimizing side reactions. researchgate.netnumberanalytics.com

Green Chemistry and Sustainable Synthesis Innovations for Halogenated Aromatics

The synthesis of halogenated aromatic compounds, essential intermediates in the pharmaceutical and agrochemical industries, has traditionally relied on methods that often involve harsh conditions and environmentally persistent waste. google.comrsc.org Electrophilic aromatic substitution, the most common method for introducing halogens to aromatic rings, has historically utilized reagents and catalysts that pose environmental risks. taylorfrancis.com In response, significant research has been directed towards developing greener and more sustainable synthetic routes. taylorfrancis.com These innovations align with the principles of green chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. acs.orgiaph.in The focus has shifted to creating protocols that are not only environmentally benign but also offer high selectivity, efficiency, and safety, particularly for valuable compounds like this compound. google.comrsc.org

Exploration of Eco-friendly Reaction Conditions

A primary focus of green chemistry in the synthesis of halogenated aromatics is the development of eco-friendly reaction conditions that move away from hazardous reagents and extreme temperatures. rsc.org Innovations in this area include the adoption of safer halogenating agents and the use of novel reaction technologies like continuous flow systems.

One significant advancement is the replacement of highly toxic and corrosive elemental halogens (e.g., Cl₂) and hydrogen halides with safer, solid, and stable alternatives. rsc.org Trichloroisocyanuric acid (TCCA) has emerged as a "green" chlorinating agent, valued for its high reactivity, stability, and ease of handling. researchgate.net Its use, often in conjunction with solid acid catalysts, allows for high conversion rates under milder conditions. researchgate.net

Continuous flow chemistry and microreactor technology offer a paradigm shift in managing highly exothermic and rapid halogenation reactions. rsc.org These systems provide superior control over reaction parameters such as temperature and mixing, which minimizes the formation of byproducts and enhances safety, especially when using reactive reagents. rsc.org For instance, continuous flow processes have been developed for the chlorination of various aromatics, demonstrating high conversion rates and selectivity. researchgate.net Research has shown that this technology can be scaled up, making it viable for industrial production. google.com

Furthermore, metal-free protocols represent a significant stride in eco-friendly synthesis. acs.orgrsc.org Traditional methods often rely on transition metal catalysts, which can lead to product contamination and pose disposal challenges. acs.org The development of carbocatalysts, such as graphene oxide, provides a metal-free alternative for the oxidative halogenation of active aromatics. rsc.orgresearchgate.net These reactions can proceed under mild conditions, avoiding the need for harsh reagents and facilitating easier product purification. rsc.org

| Parameter | Traditional Method (e.g., Sandmeyer Reaction) | Eco-friendly Innovation | Advantage of Innovation | Reference |

| Halogen Source | Elemental Halogens (Cl₂, Br₂), Diazonium Salts | Trichloroisocyanuric Acid (TCCA), Potassium Halides | Safer, stable, easier to handle, avoids hazardous byproducts. | rsc.orgresearchgate.net |

| Reaction Setup | Batch Reactors | Continuous Flow / Microreactors | Enhanced safety, better temperature control, improved selectivity, scalable. | rsc.orgresearchgate.net |

| Catalysis | Lewis Acids, Copper Salts (CuCl) | Metal-free (Graphene Oxide), Solid Acids (Zeolites) | Avoids toxic metal waste, catalyst recyclability, milder conditions. | rsc.orgresearchgate.net |

| Temperature | High Temperatures (e.g., 50-70°C for diazo-chlorination) | Room Temperature or Mild Heating | Reduced energy consumption, increased safety, fewer side reactions. | rsc.orgresearchgate.net |

This table provides an illustrative comparison based on data from various sources.

Alternative Solvent Systems and Catalysts

The choice of solvents and catalysts is pivotal in the environmental impact of a chemical process. Conventional halogenation reactions often employ hazardous solvents like benzene (B151609) or chlorinated hydrocarbons, which are toxic and difficult to dispose of. rsc.orgrsc.org The pursuit of greener synthesis has spurred the investigation of alternative solvents and highly efficient, recyclable catalysts.

Alternative Solvent Systems

The ideal green solvent is non-toxic, readily available, recyclable, and has a low environmental footprint. iaph.in For halogenation reactions, several alternatives to traditional solvents have been successfully implemented:

Methanol (B129727): Used in the graphene oxide-catalyzed halogenation of aromatics, methanol is considered a greener solvent choice. rsc.org

Acetonitrile (B52724): In photochemical brominations, acetonitrile has been used as a greener substitute for chlorinated solvents like carbon tetrachloride. rsc.org

Trifluorotoluene (TFT): Also known as benzotrifluoride (B45747) (BTF), this solvent is gaining traction as a more environmentally friendly alternative to solvents like benzene. rsc.orgresearchgate.net It has been successfully used in photo Friedel-Crafts reactions, offering good yields and the advantage of product precipitation, which simplifies purification. rsc.org

Water: Although less common for halogenation of non-activated aromatics, water is the ultimate green solvent, and its use is a key goal in green chemistry for reactions like the Suzuki and Mannich-type reactions. iaph.in

Alternative Catalysts

The development of robust and recyclable catalysts is a cornerstone of sustainable synthesis. These catalysts not only reduce waste but also improve the economic viability of a process.

Zeolites: These solid acid catalysts, particularly H-BEA zeolites, have proven highly effective for the chlorination of aromatics using TCCA. researchgate.net Their porous structure contributes to their catalytic activity, and they can be recovered and reused. Nano-sized and nanosponge-like BEA zeolites have shown exceptionally high performance, achieving near-complete conversion and high selectivity. researchgate.net

Graphene Oxide (GO): As a metal-free carbocatalyst, GO is used for the oxidative halogenation of active aromatic compounds. rsc.orgresearchgate.net A key advantage is its high reusability; studies have shown it can be recycled multiple times without a significant loss in catalytic activity. rsc.org

Palladium-on-Carbon (Pd/C) on Porous Silica (B1680970): For related syntheses, such as that of 4-amino-3-fluorophenol, composite catalysts like palladium-carbon supported on porous silica have been utilized. guidechem.com This design enhances catalyst stability and allows for recovery and reuse. guidechem.com

| System | Component | Description | Application Example | Reference |

| Solvent | Trifluorotoluene | An environmentally friendlier alternative to benzene and chlorinated solvents. | Photo Friedel–Crafts acylation of naphthoquinones. | rsc.orgresearchgate.net |

| Methanol | A greener solvent used in metal-free halogenation protocols. | Oxidative halogenation of active aromatics. | rsc.org | |

| Catalyst | H-BEA Zeolites | A reusable, solid acid catalyst. | Continuous flow chlorination of iodobenzene (B50100) with TCCA. | researchgate.net |

| Graphene Oxide (GO) | A recyclable, metal-free carbocatalyst. | Oxidative halogenation using potassium halides as the halogen source. | rsc.orgresearchgate.net |

This table summarizes key findings on alternative systems based on data from various sources.

Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational studies of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations are particularly useful for predicting the properties of substituted aromatic compounds like 4-Chloro-3-fluorotoluene.

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the equilibrium geometry. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometrical Parameters of a Related Isomer (4-Chloro-2-fluorotoluene) using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.749 | |

| C-F | 1.352 | |

| C-C (ring) | 1.385 - 1.398 | 118.5 - 121.4 |

| C-H (ring) | 1.082 - 1.084 | |

| C-C (methyl) | 1.512 | |

| C-H (methyl) | 1.089 - 1.091 | 108.9 - 110.1 |

Note: Data is based on calculations for 4-chloro-2-fluorotoluene (B1583580) and serves as an illustrative example of the type of data obtained from DFT calculations. nih.govacs.org

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the absorption peaks in infrared (IR) and Raman spectra. By calculating the harmonic frequencies, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method. nih.govmdpi.com

For this compound, the calculated vibrational spectrum can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations, such as C-H stretching, C-C ring breathing modes, and the characteristic vibrations of the C-Cl and C-F bonds. nih.govresearchgate.net The agreement between the scaled theoretical frequencies and experimental data provides confidence in the accuracy of the calculated molecular structure. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Isomer (4-Chloro-2-fluorotoluene)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (B3LYP) (cm⁻¹) |

| C-H stretch (aromatic) | 3075 | 3078 |

| C-H stretch (methyl) | 2928 | 2930 |

| C=C stretch (ring) | 1589 | 1590 |

| C-F stretch | 1250 | 1252 |

| C-Cl stretch | 780 | 782 |

Note: Data is based on a study of 4-chloro-2-fluorotoluene and illustrates the typical accuracy of DFT in predicting vibrational spectra. nih.govchemsrc.com

The energetic stability of this compound and its possible conformers can be assessed using DFT. The primary conformational flexibility in this molecule arises from the rotation of the methyl group. DFT calculations can map the potential energy surface as a function of the methyl group's torsional angle, revealing the energy barriers to rotation and identifying the most stable conformation. dergipark.org.trunibo.it

The relative energies of different conformers provide insight into their population distribution at a given temperature. For substituted toluenes, the interaction between the methyl group and the adjacent substituents can influence the rotational barrier and the preferred orientation of the methyl hydrogens. publish.csiro.au

Ab Initio and Post-Hartree-Fock Methods

While DFT is a powerful tool, ab initio and post-Hartree-Fock methods offer alternative and sometimes more accurate approaches for specific types of calculations, particularly for excited states and systems where electron correlation is critical.

Understanding the behavior of a molecule upon absorption of light requires the study of its electronic excited states. Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) is a high-level ab initio method that provides accurate predictions of vertical excitation energies and oscillator strengths. ruc.dkesqc.org

For this compound, EOM-CCSD calculations can be used to simulate its ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.net This method is particularly valuable for characterizing the nature of the electronic transitions, such as π→π* or n→π* transitions, and for understanding how the substituents influence the excited state properties. researchgate.netresearchgate.net While computationally demanding, EOM-CCSD is a benchmark method for studying the photochemistry of organic molecules. faccts.de

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). nih.govemerginginvestigators.org The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgirjweb.com

For this compound, HOMO-LUMO analysis, typically performed using DFT, can reveal how the electron-withdrawing chloro and fluoro groups and the electron-donating methyl group influence the energies and spatial distributions of the frontier orbitals. This information is valuable for predicting the molecule's reactivity in various chemical processes.

Theoretical Insights into Reaction Pathways and Radical Formation

Computational chemistry, particularly through the application of quantum mechanical methods like Density Functional Theory (DFT), offers profound insights into the reactivity of this compound. These theoretical approaches are essential for understanding and predicting reaction pathways and the formation of radical intermediates.

Studies on similar halogenated toluenes provide a framework for understanding the radical formation from this compound. For instance, the generation of benzyl-type radicals from precursors like 2-chloro-4-fluorotoluene (B151448) has been identified through the analysis of vibronic emission spectra, with pathways for their formation proposed and supported by ab initio calculations. researchgate.net Similarly, theoretical calculations on chlorotoluene radical cations have been used to map out potential energy surfaces for their rearrangement and dissociation. researchgate.net These studies show that the formation of a benzyl-type cation is often a low-energy pathway. researchgate.net

The influence of halogen substituents on the stability and reactivity of toluene (B28343) radical cations has been explored. Theoretical and experimental results on methyl-substituted benzenes indicate that substituents lift the orbital degeneracy, affecting the electronic ground state of the radical cation. acs.org In the context of this compound, the electron-withdrawing nature of both chlorine and fluorine atoms is expected to influence the C-H bond dissociation energy of the methyl group and the electron density of the aromatic ring. Computational studies suggest that electron-withdrawing substituents like fluorine can decrease the activation energy for hydrogen abstraction by stabilizing the transition state through inductive effects. smolecule.com

Investigations into the reaction of toluene with hydroxyl (•OH) radicals, a key process in atmospheric chemistry, show that both hydrogen abstraction from the methyl group and •OH addition to the aromatic ring are significant pathways. researchgate.netunito.it For this compound, DFT calculations would be crucial to determine the relative activation barriers for these competing pathways, thereby predicting the primary reaction mechanism and the initial radical species formed.

Molecular Dynamics and Mechanistic Simulations

Investigation of Reaction Mechanisms and Transition States in Photoredox Reactions

Molecular dynamics and mechanistic simulations are vital for elucidating the complex mechanisms of photoredox reactions involving aryl halides like this compound. wiley-vch.de Although specific simulation studies exclusively focused on this compound are not widely available in public literature, the general principles derived from studies on other aryl halides are directly applicable. nih.govnih.govchinesechemsoc.org

In a typical photoredox cycle, a photocatalyst, upon absorbing light, reaches an excited state and can engage in a single-electron transfer (SET) with the aryl halide. diva-portal.org For this compound, this would likely involve the formation of a radical anion. Computational studies, including DFT, are used to model these processes. For example, in dual photoredox-nickel catalysis, DFT calculations help to elucidate the catalytic cycles, including the oxidation states of the nickel catalyst and the feasibility of various pathways. nih.govchinesechemsoc.orgrsc.org

Mechanistic simulations can map out the potential energy surface of the reaction, identifying key intermediates and transition states. aip.org For the this compound radical anion, a critical subsequent step would be the cleavage of the carbon-chlorine bond to generate an aryl radical. Quantum chemical molecular dynamics simulations are being developed to better understand the behavior of such complexes after photoexcitation and the dynamics of C-X bond homolysis and radical reassociation. nih.gov These simulations provide invaluable data on reaction barriers and the lifetimes of transient species, which are often difficult to obtain experimentally.

Kinetic Studies of Chemical Transformations

Kinetic studies, frequently complemented by computational modeling, provide quantitative data on the rates of chemical transformations of this compound. While specific experimental kinetic data for this compound is sparse, theoretical methods can predict rate constants for its reactions.

A primary example is the reaction with hydroxyl (•OH) radicals. For the parent compound, toluene, computational studies have extensively investigated the kinetics of both hydrogen abstraction from the methyl group and addition to the aromatic ring. researchgate.netunito.itacs.org These studies often employ Variational Transition State Theory (VTST) to calculate temperature-dependent rate constants. acs.org Similar methodologies can be applied to this compound to understand how the fluorine and chlorine substituents affect the kinetics. For instance, studies on 4-fluorotoluene (B1294773) have been conducted to determine the absolute rate constants for its reaction with HO• radicals. rsc.org

DFT calculations can be used to determine the activation energies for different reaction channels. aip.org This information is then used in conjunction with Transition State Theory to calculate the rate constants. The table below presents estimated rate constants for the reaction of this compound with •OH radicals, based on data from similar aromatic compounds.

| Reaction Pathway | Estimated Rate Constant at 298 K (cm³ molecule⁻¹ s⁻¹) |

| H-abstraction from methyl group | 5.0 x 10⁻¹³ |

| •OH addition to the aromatic ring | 1.5 x 10⁻¹² |

This table contains estimated values based on kinetic data for toluene and fluorinated toluenes. The presence of the electron-withdrawing Cl and F atoms is expected to slightly decrease the rate of electrophilic addition to the ring and may influence the C-H bond strength of the methyl group.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Agrochemicals

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools essential for the rational design of new agrochemicals. mst.dk These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity, such as herbicidal or insecticidal efficacy. nih.govresearchgate.netresearchgate.net this compound can serve as a key building block or scaffold for more complex agrochemical compounds.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds and correlating them with their measured biological activity. researchgate.neteuropa.eu For derivatives of this compound, these descriptors would include:

Electronic Descriptors: Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Hammett constants which quantify the electron-donating or -withdrawing effects of the fluorine and chlorine substituents. researchgate.netresearchgate.net

Hydrophobicity Descriptors: The octanol-water partition coefficient (log Kₒw), which is crucial for predicting how a molecule will behave in a biological system. researchgate.net

Steric Descriptors: Molecular volume and surface area, which can influence how the molecule fits into a target enzyme or receptor site.

The introduction of fluorine and chlorine atoms significantly impacts these properties. Fluorine, being highly electronegative, can alter a molecule's metabolic stability, binding affinity, and lipophilicity. nih.govnih.gov For example, replacing a C-H bond with a more stable C-F bond can block metabolic oxidation, potentially increasing the pesticide's persistence and effectiveness. nih.gov QSAR models for halogenated compounds are used to predict toxicological endpoints and environmental fate. nih.govresearchgate.net By building robust QSAR models, chemists can prioritize the synthesis of novel derivatives of this compound that are predicted to have optimal agrochemical activity and a favorable environmental profile. mst.dk

Applications of 4 Chloro 3 Fluorotoluene in Advanced Chemical Synthesis

Role as a Versatile Synthetic Intermediate

4-Chloro-3-fluorotoluene, a substituted aromatic hydrocarbon, has emerged as a crucial and versatile intermediate in the landscape of advanced chemical synthesis. Its unique molecular architecture, featuring chlorine, fluorine, and methyl groups on a benzene (B151609) ring, provides multiple reactive sites. This allows for a wide range of chemical transformations, making it a valuable precursor for the construction of more complex molecules. The presence of both chloro and fluoro substituents significantly influences the reactivity and electronic properties of the molecule, enabling chemists to devise precise and targeted synthetic strategies.

Building Block for Complex Organic Molecules

Chemists can leverage the distinct reactivity of the chloro, fluoro, and methyl groups to introduce a variety of functional groups. For instance, the methyl group can be oxidized to a carboxylic acid or a benzylic bromide, while the aromatic ring can undergo nitration, acylation, and other electrophilic substitution reactions. researchgate.netgoogle.com The resulting derivatives serve as key intermediates for a diverse array of complex molecules, including those with applications in materials science and agrochemicals. innospk.comsigmaaldrich.com

Regioselective Functionalization Strategies

The arrangement of substituents on the this compound ring dictates the outcome of subsequent functionalization reactions, a concept known as regioselectivity. The interplay between the electron-withdrawing nature of the chlorine and fluorine atoms and the electron-donating effect of the methyl group directs incoming electrophiles to specific positions on the aromatic ring. This predictable reactivity is a cornerstone of its utility, allowing for the controlled synthesis of specific isomers.

For example, nitration of this compound can be directed to specific positions, leading to key intermediates for further elaboration. polimi.itresearchgate.net Similarly, halogenation reactions can be controlled to introduce additional bromine or chlorine atoms at desired locations, further expanding the synthetic possibilities. google.com These regioselective transformations are critical for constructing molecules with precise three-dimensional structures, a requirement for many modern applications, especially in drug discovery.

Pharmaceutical Research and Development

In the pharmaceutical industry, this compound plays a pivotal role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). innospk.com Its halogenated structure is a common feature in many drug molecules, where the presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability. sigmaaldrich.com

Precursor for Active Pharmaceutical Ingredients (APIs)

The journey from a simple starting material like this compound to a complex API is a multi-step process that relies on the strategic introduction and modification of functional groups. This compound serves as a key starting point for building the core structures of various therapeutic agents. innospk.comnih.gov Its derivatives are integral to the synthesis of a wide range of pharmaceuticals. nih.govglentham.comebi.ac.uknih.govchemsrc.com

The following table highlights some of the key intermediates derived from this compound and their therapeutic areas:

| Intermediate Derived from this compound | Therapeutic Area |

| Substituted anilines | Kinase Inhibitors, Anticancer Agents |

| Benzothiazines | Antimicrobial Agents |

| Quinoline derivatives | Antimalarial Agents, Anticancer Agents |

Synthesis of Specific Therapeutic Agents (e.g., Kinase Inhibitors, Antimalarial Agents, Anticancer Agents, Antiviral Treatments)

The versatility of this compound is evident in its application in the synthesis of a broad spectrum of therapeutic agents. glentham.comchemsrc.comnih.gov

Kinase Inhibitors: This class of drugs is crucial in cancer therapy, and this compound derivatives are used to construct the core scaffolds of several kinase inhibitors. nih.govebi.ac.uknih.gov For example, it is a precursor to anilino-quinazoline and anilino-quinoline derivatives that have shown potent inhibitory activity against epidermal growth factor receptor (EGFR) and other kinases implicated in tumor growth. nih.govnih.gov

Antimalarial Agents: The fight against malaria has benefited from synthetic compounds derived from this compound. It is used in the synthesis of 4-aminoquinoline (B48711) analogues, a class of compounds known for their antimalarial activity. nih.govnih.gov These synthetic modifications aim to overcome drug resistance observed with older antimalarials like chloroquine. beilstein-journals.org

Anticancer Agents: Beyond kinase inhibitors, derivatives of this compound are utilized in the development of other types of anticancer agents. For instance, it is a building block for fluorinated triazolopyrazine and thymidine (B127349) analogs that have demonstrated cytotoxic activity against various cancer cell lines. beilstein-journals.orgnih.gov

Antiviral Treatments: The search for new antiviral drugs has also incorporated intermediates derived from this compound. mdpi.com Its structural motifs are found in compounds designed to inhibit viral replication, such as those targeting influenza and other viral pathogens. nih.govnih.gov

Development of Synthetic Cannabinoids for Research Purposes

Synthetic cannabinoids are a class of compounds that mimic the effects of natural cannabinoids found in cannabis. While often associated with recreational use, these compounds are also valuable research tools for studying the endocannabinoid system. nih.gov The synthesis of some synthetic cannabinoids for research purposes utilizes building blocks that can be derived from this compound. glentham.com These research compounds help scientists understand the complex interactions between cannabinoids and their receptors, which can lead to the development of new therapeutic agents for various conditions, including chronic pain. nih.gov

Agrochemical Research and Development

This compound is a significant building block in the field of agrochemical research, providing a versatile scaffold for the development of new active ingredients. Its unique substitution pattern, featuring both chlorine and fluorine atoms on a toluene (B28343) ring, allows for the synthesis of complex molecules with tailored properties for crop protection.

Intermediate for Herbicides, Insecticides, and Fungicides

The primary application of this compound in the agrochemical sector is as a key intermediate in the synthesis of a variety of crop protection agents. innospk.com The presence of both chloro and fluoro groups on the aromatic ring makes it a valuable precursor for creating molecules with potent biological activity.

Herbicides: While direct synthesis pathways for commercial herbicides starting from this compound are proprietary, the utility of closely related structures is well-documented in patents. For instance, herbicidal compositions have been developed that incorporate a 4-chloro-2-fluoro-3-methoxyphenyl group, a structure that could be derived from an isomer of this compound. google.comgoogle.com Research into toxoflavin (B1683212) analogs has shown that the introduction of a fluorine atom onto an aromatic ring can lead to high herbicidal activity. nih.gov

Insecticides: The chloro-fluoro-aromatic motif is a component of potent insecticides. A notable example is the pyrethroid insecticide Tefluthrin, which is used to control a wide range of soil insects in crops like maize and sugar beets. nih.gov The synthesis of such complex molecules often relies on halogenated aromatic intermediates to build the final active compound.

Fungicides: In fungicide development, halogenated aromatic structures are crucial for creating new agents to combat fungal pathogens. Research has led to the synthesis of novel compounds like 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone, which has demonstrated significant efficacy against Candida albicans. nih.gov The synthesis of this and other similar fungicides often begins with halogenated precursors like chlorofluorotoluenes.

The following table summarizes agrochemicals and related compounds synthesized from or containing structural motifs similar to this compound, highlighting the importance of this chemical class.

| Agrochemical/Compound Class | Type | Key Structural Feature | Application/Significance |

| Pyridine-2-Carboxylic Acids | Herbicide | 4-chloro-2-fluoro-3-methoxyphenyl group | Control of weeds in various crops. google.comgoogle.com |

| Tefluthrin | Insecticide | Tetrafluorobenzyl group linked to a chlorotrifluoropropenyl cyclopropane | Control of soil insects in maize, sugar beets, and wheat. nih.gov |

| Substituted Sulfones | Fungicide | 4-chloro-3-nitrophenyl group | Antifungal agent with demonstrated activity against pathogens. nih.gov |

| Toxoflavin Analogs | Herbicide | 2-fluoro substituted benzene ring | Demonstrated high herbicidal activity in research settings. nih.gov |

Enhancement of Biological Activity and Stability in Agrochemical Formulations

The incorporation of chlorine and fluorine atoms, as found in this compound, is a strategic approach in agrochemical design to enhance the efficacy and stability of the final product. The specific properties of these halogens can profoundly influence a molecule's behavior.

Biological Activity: Fluorine, with its high electronegativity, can alter the electronic properties of a molecule, potentially increasing its binding affinity to target enzymes or proteins in a pest or weed. This can lead to greater potency and effectiveness at lower application rates. For example, a study on toxoflavin analogs found that introducing a 2-fluoro group to a benzene ring resulted in high herbicidal activity. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes within the target organism and in the environment. This enhanced stability can prolong the active life of the pesticide, providing longer-lasting protection.

Lipophilicity and Transport: The presence of halogens influences the lipophilicity (the ability to dissolve in fats and oils) of a compound. By fine-tuning this property, chemists can control how the agrochemical is absorbed, transported, and distributed within a plant or insect, ensuring it reaches its site of action effectively.

Intermediate Derivatization Methods in Agrochemical Discovery

This compound serves as a versatile starting point for creating a diverse library of potential agrochemicals through various chemical transformations. These "Intermediate Derivatization Methods" (IDMs) are a cornerstone of discovery chemistry, allowing researchers to systematically modify a core structure to optimize biological activity. frontiersin.org Key derivatization reactions for this compound include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is a common first step. This is often achieved using a mixture of fuming nitric acid and concentrated sulfuric acid. nih.gov The nitro group can then be readily converted to other functional groups.

Reduction to Aniline (B41778): The nitro group can be reduced to an amino group (-NH2), forming a chloro-fluoro-aniline derivative. This transformation opens up a vast array of subsequent reactions.

Diazotization and Substitution: The resulting aniline can undergo diazotization, followed by reactions like the Schiemann reaction, to introduce other functionalities. researchgate.netresearchgate.net

Coupling Reactions: The derivatized intermediates can be joined with other molecular fragments through various coupling reactions to build the final, complex agrochemical structure. frontiersin.org

The table below outlines some of the fundamental derivatization methods applied to this compound and related compounds in the synthesis of agrochemical intermediates.

| Reaction Type | Reagents | Intermediate Product | Purpose |

| Nitration | Fuming HNO₃ / H₂SO₄ | Nitro-chlorofluorotoluene | Activates the ring for further modification and is a precursor to anilines. nih.govresearchgate.net |

| Reduction | e.g., Iron/Acid | Chloro-fluoro-aniline | Creates a key amine functional group for subsequent coupling reactions. |

| Acetylation | Acetic Anhydride | N-acetyl-chloro-fluoro-aniline | Protects the amine group during other reaction steps like nitration. researchgate.net |

| Schiemann Reaction | NaNO₂ / HPF₆ | Fluorinated derivatives | Introduces or replaces a fluorine atom via a diazonium salt intermediate. researchgate.netresearchgate.net |

Materials Science Applications

Beyond its role in life sciences, the chemical structure of this compound makes it a candidate for applications in materials science, particularly in the synthesis of specialized polymers and dyes with unique properties.

Preparation of Advanced Materials (e.g., Polymers, Dyes)

The reactivity of this compound allows it to serve as a precursor for monomers used in the creation of advanced materials.

Specialty Polymers: It is utilized in polymer chemistry for producing specialty polymers and resins. smolecule.com The presence of halogen atoms can impart desirable characteristics such as thermal stability, chemical resistance, and flame retardancy to the resulting polymer. Fluorinated polyurethanes, for example, are a class of materials known for their high performance, synthesized from fluorinated building blocks. mdpi.com

Dye Synthesis: Aniline derivatives, which can be synthesized from this compound via nitration and reduction, are fundamental components in the production of azo dyes. ijirset.com By undergoing diazotization and then coupling with other aromatic compounds, these anilines can form brightly colored molecules. Research has demonstrated the synthesis of various disperse azo dyes using chloroaniline isomers as the base component, suggesting a potential pathway for derivatives of this compound. ijirset.com

Synthesis of Fluorinated Polyanilines for Semiconductor Research

Polyaniline (PANI) is a conductive polymer with significant potential in electronics, particularly for applications like flexible semiconductors. mdpi.comresearchgate.net The introduction of fluorine into the polymer backbone can further enhance its properties. While the direct use of 4-chloro-3-fluoroaniline (B146274) (derived from this compound) is not widely documented, the synthesis of fluorinated polyanilines from analogous monomers like 2-fluoroaniline (B146934) has been successfully achieved. nih.gov

The synthesis is typically carried out through chemical or electrochemical polymerization in an acidic medium. nih.gov The resulting fluorinated polymer exhibits distinct electronic and morphological characteristics. These materials are investigated for their potential in creating flexible electronic components, sensors, and coatings for electromagnetic shielding. Research has also explored using structurally similar compounds, such as 4-chloro-3-methyl phenol, as a secondary dopant to improve the properties of polyaniline coatings on fabrics for controlling electromagnetic radiation. researchgate.net The study of fluorinated anilines as monomers contributes to the development of next-generation semiconductor materials with tailored conductivity and stability.

Non-linear Optical Properties of Halogenated Toluene Derivatives

The field of non-linear optics (NLO) is foundational to the development of advanced photonic technologies, including optical switching, data processing, and frequency conversion. mdpi.com Materials with significant NLO properties exhibit a response to high-intensity light, such as that from lasers, which allows for the manipulation of light itself. uobabylon.edu.iq Organic molecules, particularly those with specific structural features, have emerged as promising candidates for NLO materials due to their high nonlinear coefficients, rapid response times, and the tunability of their properties through molecular engineering. mdpi.comuou.ac.in

Halogenated toluene derivatives, a class of compounds that includes this compound, are of interest in materials science for their potential NLO properties. The non-linear optical response in organic molecules is primarily governed by the molecule's hyperpolarizability, which describes how the molecular charge distribution is distorted by an intense external electric field, like that of a laser. This response is enhanced in molecules that possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). uou.ac.in

While specific experimental data on the non-linear optical properties of this compound are not extensively documented in current literature, the investigation of related molecules provides insight into the potential of this class of compounds. The Z-scan technique is a widely used experimental method to measure the NLO properties of materials, allowing for the determination of both the non-linear absorption and the non-linear refractive index. ucf.eduucf.edu For instance, the non-linear refractive index (γ) of toluene itself has been measured using the Z-scan technique, demonstrating its NLO response. researchgate.net

Research into various substituted aromatic and polymeric systems shows a wide range of NLO responses depending on their specific molecular structure. The third-order non-linear optical susceptibility, χ(3), is a critical parameter that quantifies the NLO response of a material. chempedia.info Studies on fluorinated polymers and other organic compounds have reported significant χ(3) values, indicating their suitability for NLO applications. nih.gov For example, a high third-order nonlinear optical susceptibility, |χ(3)| of (6 ± 2) x 10-10 esu, was measured for a fluorinated poly(p-phenylenevinylene) copolymer. nih.gov The data for related compounds highlight the importance of specific substitutions in tuning the NLO response.

The table below presents NLO data for toluene and other related organic compounds to provide context for the properties expected from halogenated derivatives.

| Compound/Material | Measurement Technique | Wavelength (nm) | Nonlinear Refractive Index (n₂) | Third-Order Susceptibility (χ(3)) |

| Toluene | Z-scan | 800 | 3.7×10⁻¹⁶ cm²/W (at 150 fs) | - |

| Toluene | Z-scan | 1064 / 532 | Investigated in picosecond regime | - |

| Fluorinated poly(p-phenylenevinylene) copolymer | Z-scan | 1064 | Negative | (6 ± 2)x 10⁻¹⁰ esu |

| Anthracenedione Compounds | Degenerate Four-Wave Mixing | - | 4.82–6.52×10⁻¹² esu | 2.62–3.55×10⁻¹³ esu |

Environmental Fate and Bioremediation Research

Degradation Pathways in Environmental Systems

The degradation of halogenated aromatics is highly dependent on environmental conditions, particularly the presence or absence of oxygen. nih.gov Microorganisms have evolved distinct strategies to metabolize these compounds, often involving the cleavage of carbon-halogen bonds, which is a critical step in their detoxification and mineralization. researchgate.net

Microorganisms, including bacteria and fungi, are key players in the breakdown of halogenated aromatic compounds. gavinpublishers.commdpi.com The efficiency and pathway of degradation can be influenced by the type and position of the halogen substituents on the aromatic ring. nih.govresearchgate.net For instance, under methanogenic conditions, chlorinated benzenes and toluenes can undergo sequential reductive dechlorination, where chlorine atoms are removed one by one. nih.gov The presence of multiple, diverse microbial populations in environments like soil and sediment can lead to more complete degradation of these pollutants. gavinpublishers.comresearchgate.net

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making fluorinated aromatic compounds particularly resistant to degradation. rsc.org However, various enzymes have been identified that can catalyze the cleavage of this bond. rsc.orgnih.gov These enzymes often employ oxidative, reductive, or hydrolytic mechanisms. researchgate.net

Metalloenzymes, such as cytochrome P450 and certain dioxygenases, are capable of cleaving C-F bonds. rsc.orgnih.govmanchester.ac.uk For example, some heme-dependent enzymes can hydroxylate a fluorinated aromatic ring, leading to an unstable intermediate that subsequently eliminates a fluoride (B91410) ion. nih.gov A proposed mechanism for this involves a nucleophilic aromatic substitution mediated by an iron-hydroperoxo species. researchgate.net

The presence of oxygen dictates the initial steps of degradation for many aromatic compounds.

Aerobic Degradation: In the presence of oxygen, degradation is typically initiated by oxygenases. nih.govnih.gov For toluene (B28343) and its derivatives, mono- and dioxygenases can hydroxylate the aromatic ring, forming catechols and their derivatives. nih.govnih.gov These intermediates are then subject to ring cleavage, leading to intermediates that can enter central metabolic pathways. nih.gov For instance, Pseudomonas putida F1 utilizes a toluene 2,3-dioxygenase to initiate the degradation of toluene. nih.gov

Anaerobic Degradation: In the absence of oxygen, a different set of strategies is employed. nih.gov For toluene and related compounds, degradation is often initiated by the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by benzylsuccinate synthase. nih.govlsu.edu This is a common strategy observed in denitrifying, sulfate-reducing, and methanogenic bacteria. asm.orgresearchgate.net Following this initial activation, the molecule is further metabolized through the benzoyl-CoA pathway. frontiersin.orgnih.govnih.gov

Metabolic Pathways and Intermediates

A central hub for the anaerobic degradation of a wide variety of aromatic compounds is the benzoyl-CoA pathway. frontiersin.orgnih.gov This pathway allows for the breakdown of the stable aromatic ring without the use of molecular oxygen.

Many aromatic compounds, including halogenated toluenes, are first converted to a central intermediate, benzoyl-CoA, or a substituted derivative thereof. In the case of 4-fluorotoluene (B1294773), anaerobic degradation in the denitrifying bacterium Thauera aromatica has been shown to proceed through its conversion to 4-fluorobenzoyl-CoA. nih.govasm.orgresearchgate.net This initial activation is a prerequisite for the subsequent enzymatic attack on the aromatic ring.

Two key enzymes in the anaerobic degradation of halogenated benzoates are Benzoate-CoA ligase (BCL) and Benzoyl-CoA reductase (BCR).

Benzoate-CoA Ligase (BCL): This enzyme is responsible for the activation of benzoate (B1203000) and its halogenated analogs to their corresponding CoA thioesters. frontiersin.orgnih.gov This is an ATP-dependent reaction. researchgate.net Promiscuous BCLs can activate a range of substituted benzoates, including fluorinated ones, initiating their entry into the degradation pathway. asm.orgfrontiersin.orgnih.gov

Benzoyl-CoA Reductase (BCR): This is a key enzyme that catalyzes the challenging dearomatization of benzoyl-CoA. nih.gov In a remarkable discovery, the class I BCR from Thauera aromatica was found to catalyze the ATP-dependent reductive defluorination of 4-fluorobenzoyl-CoA to benzoyl-CoA and hydrogen fluoride. nih.govasm.orgresearchgate.netuni.lu This represents a novel mechanism for aryl-fluoride bond cleavage in the absence of oxygen. nih.govasm.org The proposed mechanism involves a Birch reduction-like process, where the elimination of fluoride from an anionic transition state is favored. asm.orguni.lu In contrast, the degradation of 2-fluorobenzoate (B1215865) involves dearomatization by BCR followed by defluorination by downstream enoyl-CoA hydratases/hydrolases. frontiersin.orgnih.govnih.gov

The table below summarizes the key enzymes and their roles in the anaerobic degradation of fluorinated benzoates, which serves as a model for understanding the potential fate of 4-chloro-3-fluorotoluene.

Table 1: Key Enzymes in Anaerobic Fluorobenzoate Degradation

| Enzyme | Function | Substrate Example | Product | Organism Example |

|---|---|---|---|---|

| Benzoate-CoA Ligase (BCL) | Activates benzoate derivatives to CoA thioesters. frontiersin.orgnih.gov | 4-Fluorobenzoate (B1226621) | 4-Fluorobenzoyl-CoA | Thauera aromatica |

| Benzoyl-CoA Reductase (BCR) | Catalyzes reductive defluorination and dearomatization. nih.govasm.org | 4-Fluorobenzoyl-CoA | Benzoyl-CoA + HF | Thauera aromatica |

Environmental Impact and Persistence of Organofluorine Compounds

The introduction of organofluorine compounds into the environment is a subject of increasing scientific scrutiny. societechimiquedefrance.fr Due to the unique properties conferred by the fluorine atom, these compounds, including this compound, have found use in various industries, from pharmaceuticals to agrochemicals. numberanalytics.comnih.gov However, the very stability that makes them desirable in certain applications raises concerns about their environmental persistence. numberanalytics.com

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making many synthetic organofluorine compounds resistant to natural degradation processes. wikipedia.org This inherent stability can lead to their long-term persistence in soil, water, and air. numberanalytics.com While some lightly-fluorinated compounds may undergo relatively facile degradation, heavily fluorinated chemicals, such as certain perfluorinated compounds (PFCs), are known to be highly persistent, bioaccumulative, and toxic. societechimiquedefrance.fr The environmental fate of a specific organofluorine compound is critically related to its use and structure. societechimiquedefrance.fr

Contamination of soil and water is a significant concern. Fluorinated compounds can persist in soil for extended periods, potentially impacting microbial communities and entering the food chain. numberanalytics.com Their presence has been detected in both surface and groundwater, posing risks to aquatic ecosystems. numberanalytics.compnas.org For instance, certain fluoro-containing agrochemicals can decompose in the environment into inorganic fluorides, which may negatively affect plant growth. nih.gov More pressing is the potential for contamination by robust perfluoroalkylated compounds that are resistant to decomposition. nih.gov The widespread use of these chemicals has led to them becoming global contaminants. wikipedia.org

Table 1: Environmental Concerns Associated with Organofluorine Compounds

| Concern | Description | Key Factors | Relevant Compounds |

| Persistence | Resistance to degradation in the environment, leading to long-term presence in soil, water, and air. numberanalytics.com | Strength of the carbon-fluorine (C-F) bond. wikipedia.org | Per- and Polyfluoroalkyl Substances (PFAS), Chlorofluorocarbons (CFCs), Hydrofluorocarbons (HFCs). wikipedia.org |

| Bioaccumulation | Accumulation of substances in living organisms. societechimiquedefrance.fr | High stability and resistance to metabolic breakdown. | Perfluorooctane sulfonate (PFOS), Perfluorooctanoic acid (PFOA). societechimiquedefrance.frwikipedia.org |

| Toxicity | Potential to cause harm to living organisms, including humans, wildlife, and microbial communities. societechimiquedefrance.frnumberanalytics.com | The specific structure and bioactivity of the compound. | Fluoroacetate, Perfluoroisobutene. wikipedia.org |

| Water Contamination | Detection in surface water and groundwater, impacting drinking water supplies and aquatic ecosystems. numberanalytics.compnas.org | Discharge from industrial and municipal wastewater. pnas.org | PFAS, PFAA, and various organofluorine pharmaceuticals. pnas.org |

Bioremediation Strategies for Halogenated Aromatic Pollutants

The challenge of environmental contamination by halogenated aromatic compounds, such as this compound, has spurred research into bioremediation as a cost-effective and environmentally friendly solution. scirp.orgresearchgate.net Bioremediation harnesses the metabolic capabilities of microorganisms to break down and detoxify pollutants. researchgate.net A diverse range of bacteria, including aerobic, anaerobic, and phototrophic species, have been identified that can mineralize toxic halogenated pollutants into harmless products. scirp.org

The biodegradation of these compounds often involves enzymatic reactions that cleave the carbon-halogen bond, a process known as dehalogenation. nih.gov Microbial degradation pathways can generally be divided into upper, middle, and lower stages, which successively convert toxic halogenated aromatics into common cellular metabolites. nih.gov The key dehalogenation step often occurs in the middle pathway. nih.gov

Research has identified specific microbial strains capable of degrading fluorinated aromatic compounds. For instance:

Aerobic Degradation: Pseudomonas putida strains have demonstrated the ability to defluorinate compounds like 3-fluorotoluene (B1676563). nih.gov The process often involves enzymes like toluene dioxygenase, which initiates the breakdown of the aromatic ring. nih.gov

Anaerobic Degradation: Under anoxic conditions, such as in sediments and certain soil environments, denitrifying bacteria have shown significant potential. scirp.orgnih.gov The bacterium Thauera aromatica can completely degrade 4-fluorobenzoate and 4-fluorotoluene. nih.gov This process involves activating the molecule to a CoA ester, followed by an ATP-dependent cleavage of the C-F bond, a reaction that does not require oxygen. nih.gov Studies have also shown that various Pseudomonas species can degrade fluorobenzoates under denitrifying conditions. researchgate.net

These findings underscore the potential of using specific microbial consortia or engineered microbes in tailored bioremediation strategies. mdpi.com Approaches like biostimulation (adding nutrients to stimulate existing microbes) and bioaugmentation (introducing specific microbes to a site) are being explored to enhance the cleanup of sites contaminated with halogenated aromatic pollutants. mdpi.com

Table 2: Microbial Genera Involved in Halogenated Aromatic Bioremediation

| Microbial Genus | Metabolic Condition | Degraded Compounds (Examples) | Key Enzymes/Pathways |

| Pseudomonas | Aerobic / Anaerobic (denitrifying) | 3-Fluorotoluene, 2-Fluorobenzoate, 4-Fluorobenzoate, 2,4-Dichlorophenoxyacetic acid (2,4-D). nih.govnih.govresearchgate.net | Toluene dioxygenase, dehalogenases. nih.govnih.gov |

| Thauera | Anaerobic (denitrifying) | 4-Fluorobenzoate, 4-Fluorotoluene, 3-Chlorobenzoate. nih.govresearchgate.net | ATP-dependent C-F bond cleavage via CoA esters. nih.gov |

| Cupriavidus | Aerobic | 2,4-Dichlorophenoxyacetic acid (2,4-D). nih.gov | tfdA gene encoding 2,4-D/α-ketoglutarate dioxygenase. nih.gov |

| Rhodococcus | Aerobic | Various hydrocarbons. mdpi.com | Diverse enzymatic systems for hydrocarbon breakdown. mdpi.com |

| Aspergillus | Aerobic (Fungi) | Various hydrocarbons. mdpi.com | Fungal enzymatic pathways. mdpi.com |

Future Research Directions and Emerging Applications of 4 Chloro 3 Fluorotoluene

The unique substitution pattern of 4-Chloro-3-fluorotoluene, featuring both chlorine and fluorine atoms on a toluene (B28343) scaffold, presents a landscape rich with possibilities for future scientific exploration. This intermediate is poised at the intersection of synthetic chemistry, materials science, and pharmacology. The following sections delve into the prospective research avenues and burgeoning applications for this versatile compound.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-3-fluorotoluene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation of toluene derivatives. A common approach is sequential electrophilic substitution: fluorination via halogen exchange (e.g., using KF in the presence of a crown ether) followed by chlorination with Cl₂/FeCl₃. Solvent polarity, temperature (e.g., 50–80°C for fluorination), and catalyst selection (e.g., Lewis acids for chlorination) critically influence yield. Parallel monitoring via TLC or GC-MS is recommended to track intermediate formation and minimize side reactions like over-halogenation .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare H and C NMR spectra with reference data. The aromatic protons’ splitting patterns (meta-fluoro and para-chloro substituents) should show distinct coupling constants (e.g., ) .

- GC-MS : Monitor molecular ion peaks at m/z 158 (M⁺ for C₇H₅ClF) and fragment patterns (e.g., loss of Cl or F groups).

- HPLC : Use a C18 column with UV detection (λ = 210–260 nm) to assess purity >98% .

Q. What are the key physicochemical properties (e.g., solubility, boiling point) of this compound, and how do they impact experimental design?

- Methodological Answer : The compound’s low solubility in polar solvents (e.g., water) necessitates the use of DCM or THF in reactions. Its boiling point (~180–190°C) requires reflux setups for prolonged reactions. Solubility tests in graded ethanol/water mixtures can determine optimal recrystallization conditions. Always cross-reference empirical data with computational predictions (e.g., COSMO-RS) to address discrepancies .

Advanced Research Questions

Q. How do electronic effects of the chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluoro group meta to the methyl enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings. In contrast, the chloro substituent ortho to the methyl sterically hinders certain transformations. DFT calculations (e.g., using Gaussian09 with B3LYP/6-31G*) can map charge distribution and predict regioselectivity. Experimental validation via competitive coupling reactions (e.g., with aryl boronic acids) is advised .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 200–220°C) may arise from impurities or varying heating rates. Perform controlled TGA/DSC analyses (5–10°C/min under N₂) and compare results with purity-validated samples. Replicate studies under inert vs. oxidative atmospheres to isolate degradation pathways. Statistical tools (e.g., ANOVA) can assess batch-to-batch variability .

Q. How does this compound serve as a precursor in synthesizing bioactive molecules, and what functionalization challenges arise?

- Methodological Answer : It is a key intermediate in pharmaceuticals (e.g., kinase inhibitors) due to its halogenated aromatic backbone. Challenges include selective dehalogenation or introducing substituents without disrupting the methyl group. Method optimization via Pd-catalyzed C–H activation (e.g., using directing groups like pyridine) or photoredox catalysis can overcome these limitations. Always characterize intermediates with HRMS and X-ray crystallography when possible .

Data Contradiction and Analysis

Q. Why do NMR spectral data for this compound vary across literature sources, and how can researchers standardize reporting?

- Methodological Answer : Variations arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or instrument calibration. Adopt a standardized protocol:

Report solvent, temperature, and reference peak (e.g., TMS at 0 ppm).

Use high-field NMR (≥400 MHz) for accurate coupling constant resolution.

Validate with computational NMR tools (e.g., ACD/Labs or MestReNova) .

Methodological Best Practices

- Synthesis : Optimize halogenation sequences using Design of Experiments (DoE) to minimize side products.

- Analysis : Cross-validate spectroscopic data with at least two independent techniques (e.g., NMR + IR).

- Computational Modeling : Employ hybrid functional DFT (e.g., ωB97X-D/cc-pVDZ) for accurate electronic property predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。